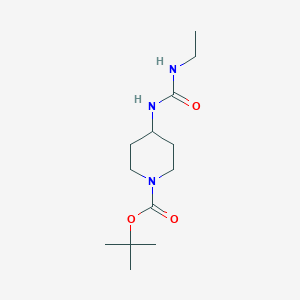

tert-Butyl 4-(3-ethylureido)piperidine-11-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

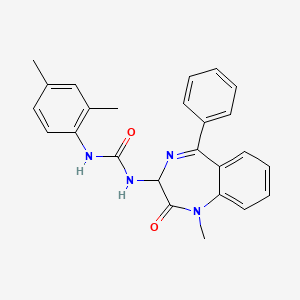

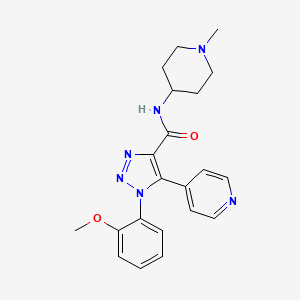

The compound tert-Butyl 4-(3-ethylureido)piperidine-1-carboxylate is a derivative of piperidine, which is a six-membered heterocyclic compound containing nitrogen. Piperidine derivatives are of significant interest due to their wide range of applications in medicinal chemistry as intermediates for the synthesis of various biologically active compounds.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions with high yields and potential for industrial application. For instance, the asymmetric synthesis of a related compound, cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, was achieved starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride with an overall yield of 49% . Similarly, the synthesis of tert-butyl 4-oxopiperidine-1-carboxylate derivatives has been reported, which are key intermediates for further chemical transformations .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using spectroscopic methods such as FT-IR, 1H & 13C NMR, and LCMS, as well as single crystal X-ray diffraction analysis . These studies reveal the geometry and conformation of the molecules, which can be linear, L-shaped, or exhibit intramolecular hydrogen bonding depending on the substituents attached to the piperidine ring.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions to form new compounds. For example, tert-butyl 4-oxopiperidine-1-carboxylate can react with dimethylhydrazone and BuLi to afford tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . Additionally, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate involves nucleophilic substitution, oxidation, and halogenation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as melting points, boiling points, solubility, and stability, are influenced by the nature of the substituents on the piperidine ring. These properties are crucial for the practical application of these compounds in the synthesis of pharmaceuticals. The thermal properties and stability can be studied using thermal analysis techniques, while the solubility can be determined experimentally .

Applications De Recherche Scientifique

Synthesis and Intermediates in Drug Development

Tert-butyl 4-(3-ethylureido)piperidine-1-carboxylate and related compounds are crucial intermediates in the synthesis of various biologically active compounds. For instance, a compound structurally similar, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, has been synthesized as an important intermediate in the production of crizotinib, a drug used in cancer treatment (Kong et al., 2016).

Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is another related intermediate used in the synthesis of small molecule anticancer drugs. This demonstrates the versatility of these compounds in developing therapeutic agents (Zhang et al., 2018).

Role in Synthesis of Diverse Piperidine Derivatives

Compounds like tert-butyl 4-oxopiperidine-1-carboxylate are used in reactions to create various piperidine derivatives, which are promising synthons for preparing diverse compounds (Moskalenko & Boev, 2014). The synthesis of these derivatives is crucial for exploring novel chemical entities with potential biological activities.

Application in Asymmetric Synthesis

These compounds also find applications in asymmetric synthesis, like in the synthesis of sedridines, ethylnorlobelols, and coniine. This demonstrates their role in the preparation of biologically active alkaloids (Passarella et al., 2005). Asymmetric synthesis is key in developing pharmaceuticals with specific chiral properties.

Structural and Molecular Studies

Furthermore, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound related to tert-butyl 4-(3-ethylureido)piperidine-1-carboxylate, has been synthesized and characterized, contributing to the understanding of cyclic amino acid esters' molecular structure (Moriguchi et al., 2014). These studies are vital for designing compounds with desired pharmacological properties.

Safety And Hazards

The safety and hazards associated with “tert-Butyl 4-(3-ethylureido)piperidine-11-carboxylate” are not specified in the sources I found. As with any chemical, it’s important to handle it with appropriate safety measures.

Orientations Futures

The future directions of “tert-Butyl 4-(3-ethylureido)piperidine-11-carboxylate” are not specified in the sources I found. Its use in research suggests potential applications in the development of new chemical reactions or compounds.

Please note that this information is based on the available sources and there may be additional information not covered in this analysis. Always refer to the relevant safety data sheets and consult with a qualified professional for handling and usage guidelines1.

Propriétés

IUPAC Name |

tert-butyl 4-(ethylcarbamoylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O3/c1-5-14-11(17)15-10-6-8-16(9-7-10)12(18)19-13(2,3)4/h10H,5-9H2,1-4H3,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTWKJBRZBULLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(3-ethylureido)piperidine-11-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B3017117.png)

![5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3017118.png)

![1-(4-bromobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3017125.png)

![3,4,7,9-tetramethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3017129.png)

![Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B3017132.png)